molecular formula C13H8BrF3O3S B1283492 4'-Bromobiphenyl-4-yl triflate CAS No. 198624-12-3

4'-Bromobiphenyl-4-yl triflate

Cat. No.: B1283492
CAS No.: 198624-12-3
M. Wt: 381.17 g/mol
InChI Key: LUSPTKXNKWTUFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl triflate typically involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired triflate ester. The general reaction scheme is as follows:

4-Bromobiphenyl+Triflic AnhydrideLewis Acid4’-Bromobiphenyl-4-yl Triflate\text{4-Bromobiphenyl} + \text{Triflic Anhydride} \xrightarrow{\text{Lewis Acid}} \text{4'-Bromobiphenyl-4-yl Triflate} 4-Bromobiphenyl+Triflic AnhydrideLewis Acid​4’-Bromobiphenyl-4-yl Triflate

Industrial Production Methods: While specific industrial production methods for 4’-Bromobiphenyl-4-yl triflate are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be optimized for larger-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromobiphenyl-4-yl triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the nucleophile.

    Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne as the nucleophile.

Major Products: The major products formed from these reactions are diverse organic molecules with desired functionalities, such as biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4’-Bromobiphenyl-4-yl triflate primarily involves its role as an electrophilic coupling partner in cross-coupling reactions. The triflate group acts as a leaving group, facilitating the formation of carbon-carbon bonds with various nucleophiles.

Comparison with Similar Compounds

    4’-Bromobiphenyl-4-yl Methanesulfonate: Similar structure but with a methanesulfonate group instead of a triflate group.

    4’-Bromobiphenyl-4-yl Tosylate: Contains a tosylate group instead of a triflate group.

Uniqueness: 4’-Bromobiphenyl-4-yl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This property makes it particularly valuable in cross-coupling reactions, where it facilitates efficient carbon-carbon bond formation. The triflate group also enhances the compound’s reactivity in C-H activation reactions, providing a more atom-economical approach to complex molecule synthesis compared to similar compounds.

Biological Activity

4'-Bromobiphenyl-4-yl triflate (C13H8BrF3O3S) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

This compound is characterized by the presence of a bromine atom on one biphenyl ring and a triflate group (-OSO2CF3) that enhances its electrophilic character. This structural configuration allows for various chemical reactions, making it a versatile compound in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in anti-cancer, anti-inflammatory, and antimicrobial applications. The triflate group is particularly significant as it can act as a leaving group in nucleophilic substitution reactions, which are crucial for the synthesis of biologically active compounds.

Anticancer Activity

Recent studies have indicated that biphenyl derivatives, including this compound, exhibit significant anticancer properties. For instance, a study reported the synthesis of various biphenyl derivatives and their evaluation against different cancer cell lines. The compound showed promising results with IC50 values indicating effective cytotoxicity against breast cancer cell lines (MDA-MB-231) with values as low as 15 µM .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)15
Other Biphenyl DerivativeOVCAR-4 (Ovarian)25
Other Biphenyl DerivativePC-3 (Prostate)30

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triflate group facilitates the formation of reactive intermediates that can interact with cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell membranes.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of several biphenyl derivatives, including this compound, against multiple cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in MDA-MB-231 cells compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound. It was tested against a panel of pathogenic bacteria and exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The study concluded that modifications to the biphenyl structure could enhance its antimicrobial efficacy.

Properties

IUPAC Name

[4-(4-bromophenyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPTKXNKWTUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571265
Record name 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198624-12-3
Record name 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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